Iridium chloro-1,5-cyclooctadiene

Übersicht

Beschreibung

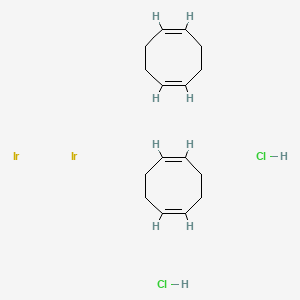

Iridium chloro-1,5-cyclooctadiene, also known as chloro(1,5-cyclooctadiene)iridium(I) dimer, is an organoiridium compound with the formula [Ir(μ2-Cl)(COD)]2, where COD stands for 1,5-cyclooctadiene. This compound appears as an orange-red solid and is soluble in organic solvents. It is widely used as a precursor to other iridium complexes, which are often employed in homogeneous catalysis .

Vorbereitungsmethoden

Iridium chloro-1,5-cyclooctadiene is typically synthesized by heating hydrated iridium trichloride with 1,5-cyclooctadiene in an alcohol solvent. During this process, iridium(III) is reduced to iridium(I) . The reaction conditions involve refluxing the mixture, which results in the formation of red crystals on the walls of the reaction vessel. These crystals are then washed with cold absolute ethanol and dried to obtain the final product .

Analyse Chemischer Reaktionen

Catalytic Hydrogenation and Transfer Reactions

[IrCl(COD)]₂ serves as a precursor to catalysts for asymmetric hydrogenation of tri- and tetrasubstituted olefins, achieving high enantioselectivity in pharmaceutical intermediates . Modified derivatives also enable the enantioselective reduction of imines , critical for synthesizing chiral amines .

In transfer hydrogenation , the complex facilitates C-C coupling through hydrogen transfer, exemplified by the reduction of carbonyl compounds with secondary alcohols as hydrogen donors .

Allylic Functionalization

The complex catalyzes allylic alkylation , amination , and etherification under mild conditions. For example, it enables the coupling of allylic carbonates with styrene derivatives to form branched alkenes .

Key example :

-

Allylic borylation : [IrCl(COD)]₂, combined with bipyridyl ligands, mediates the ortho-borylation of arenes. A reaction with 2-cyclohexen-1-one and benzyl alcohol yields 1,3-diketones in 70% yield .

Cycloaddition and Borylation

The iridium complex promotes enantioselective [2+2] cycloadditions , forming strained cyclobutanes with high stereocontrol . It also directs silyl-assisted ortho-borylation of aromatic substrates, enabling regioselective functionalization .

| Reaction | Conditions | Outcome | Reference |

|---|---|---|---|

| [2+2] Cycloaddition | Room temperature, CH₂Cl₂ | >85% ee for bicyclic products | |

| Ortho-borylation of arenes | 80°C, Na₂SO₃ additive | 60–90% yield, >20:1 regioselectivity |

Carbon-Carbon Bond Formation

[IrCl(COD)]₂ catalyzes cross-coupling reactions between aroyl chlorides and alkynes, yielding naphthalene derivatives . It also mediates the hydroamination of unactivated alkenes with amines, forming nitrogen heterocycles .

Example reaction :

-

Aroyl chloride-alkyne coupling :

Substrate: Aroyl chloride + internal alkyne

Product: Substituted naphthalene

Yield: 60–85%

Structural and Mechanistic Insights

Spectroscopic and computational studies reveal critical structural features influencing reactivity:

-

Vibrational shifts : Coordination of COD to Ir reduces C=C stretching frequencies by 8–12%, indicating strong metal-olefin π-backbonding .

-

Symmetry effects : While DFT calculations predict a D₂-symmetric structure (ΔG = 5–6 kcal/mol more stable than D₂ₕ), solid-state structures retain D₂ₕ symmetry .

| Property | Iridium Complex | Rhodium Analog | Reference |

|---|---|---|---|

| C=C stretch (cm⁻¹) | 1,522 (free COD: 1,650) | 1,535 (free COD: 1,650) | |

| Metal-olefin bond strength | Stronger σ + π interaction | Weaker interaction |

Synthetic Adaptations

[IrCl(COD)]₂ participates in redox processes, such as the oxidation of Ir(I) to Ir(III) during cyclometalation reactions. Microwave irradiation accelerates these transformations, improving yields in cyclometalated dimer synthesis .

Optimized protocol :

Wissenschaftliche Forschungsanwendungen

Iridium chloro-1,5-cyclooctadiene has numerous applications in scientific research, particularly in the field of catalysis. It is used as a precursor to various iridium complexes that are employed in:

Homogeneous Catalysis: It is involved in reactions such as carbonylation, hydrosilylation, hydroformylation, asymmetric allylic substitutions, metathesis, and chiral catalysis.

Organic Synthesis: The compound is used in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals.

Material Science: It is utilized in the preparation of materials with specific properties, such as polymers and advanced composites.

Wirkmechanismus

The mechanism by which iridium chloro-1,5-cyclooctadiene exerts its effects is primarily through its role as a catalyst precursor. The iridium center in the compound can coordinate with various ligands, facilitating different catalytic processes. The compound’s ability to undergo ligand exchange and participate in redox reactions makes it a versatile catalyst in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Iridium chloro-1,5-cyclooctadiene can be compared with other similar compounds, such as:

Chlorobis(cyclooctene)iridium(I) dimer: This compound also serves as a precursor to iridium catalysts but has different ligand properties.

Cyclooctadiene rhodium chloride dimer: Similar to the iridium compound, this rhodium complex is used in homogeneous catalysis but exhibits different reactivity and selectivity.

This compound is unique due to its specific ligand environment and the stability of the iridium(I) center, which allows for a wide range of catalytic applications.

Eigenschaften

IUPAC Name |

(1Z,5Z)-cycloocta-1,5-diene;iridium;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H12.2ClH.2Ir/c2*1-2-4-6-8-7-5-3-1;;;;/h2*1-2,7-8H,3-6H2;2*1H;;/b2*2-1-,8-7-;;;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZHQWGWORCBJK-MIXQCLKLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC=C1.C1CC=CCCC=C1.Cl.Cl.[Ir].[Ir] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.Cl.Cl.[Ir].[Ir] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26Cl2Ir2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

673.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.